molecular formula C14H16N2O3 B6218184 tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate CAS No. 2751610-85-0

tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate

Cat. No.: B6218184
CAS No.: 2751610-85-0
M. Wt: 260.3
InChI Key:
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Description

tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The indole ring is then functionalized at the 2-position with a formyl group. The synthetic route may involve several steps, including:

  • Protection of the amine group with tert-butyl carbamate.
  • Formylation of the indole ring at the 2-position.
  • Purification and characterization of the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated reactors and purification systems would ensure high yield and purity of the final product. Specific conditions such as temperature, pressure, and solvent choice would be optimized for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: The major product would be tert-butyl N-(2-carboxy-1H-indol-4-yl)carbamate.

    Reduction: The major product would be tert-butyl N-(2-hydroxymethyl-1H-indol-4-yl)carbamate.

    Substitution: Various substituted indole derivatives can be formed depending on the electrophile used.

Scientific Research Applications

tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: It can be used to study the biological activity of indole derivatives, including their interactions with enzymes and receptors.

    Industry: Used in the synthesis of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring can interact with various receptors and enzymes, modulating their function. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate
  • tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate
  • tert-butyl N-(2-formyl-1H-indol-7-yl)carbamate

Uniqueness

tert-butyl N-(2-formyl-1H-indol-4-yl)carbamate is unique due to its specific substitution pattern on the indole ring. This influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The position of the formyl group can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions.

Properties

CAS No.

2751610-85-0

Molecular Formula

C14H16N2O3

Molecular Weight

260.3

Purity

95

Origin of Product

United States

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